molecular formula C9H8BrN3O B11782465 5-Bromo-2-(1H-imidazol-2-yl)-3-methoxypyridine

5-Bromo-2-(1H-imidazol-2-yl)-3-methoxypyridine

Cat. No.: B11782465
M. Wt: 254.08 g/mol
InChI Key: HRLJKGNDGHWCJI-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-imidazol-2-yl)-3-methoxypyridine is a heterocyclic organic compound that contains both a pyridine ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1H-imidazol-2-yl)-3-methoxypyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-methoxypyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1H-imidazol-2-yl)-3-methoxypyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and bases to facilitate the substitution.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring.

Scientific Research Applications

5-Bromo-2-(1H-imidazol-2-yl)-3-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1H-imidazol-2-yl)-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-yl)pyridine: Lacks the bromine and methoxy substituents, leading to different chemical properties and reactivity.

    5-Bromo-2-(1H-imidazol-2-yl)pyridine: Similar structure but lacks the methoxy group, affecting its solubility and biological activity.

    3-Methoxy-2-(1H-imidazol-2-yl)pyridine:

Uniqueness

5-Bromo-2-(1H-imidazol-2-yl)-3-methoxypyridine is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

5-bromo-2-(1H-imidazol-2-yl)-3-methoxypyridine

InChI

InChI=1S/C9H8BrN3O/c1-14-7-4-6(10)5-13-8(7)9-11-2-3-12-9/h2-5H,1H3,(H,11,12)

InChI Key

HRLJKGNDGHWCJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)Br)C2=NC=CN2

Origin of Product

United States

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